X-Gluc Dicyclohexylamine
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Overview
Description
X-Gluc Dicyclohexylamine: , also known as 5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt, is a chemical compound widely used in molecular biology. It serves as a substrate for the enzyme beta-glucuronidase, which is encoded by the gusA gene. When hydrolyzed by beta-glucuronidase, X-Gluc produces a blue precipitate, making it a valuable tool for detecting gene expression and bacterial contamination .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of X-Gluc Dicyclohexylamine involves the reaction of 5-Bromo-4-chloro-3-indolyl-beta-D-glucuronic acid with cyclohexylamine. The reaction typically occurs in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under controlled temperature and pH conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The final product is often purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: X-Gluc Dicyclohexylamine primarily undergoes hydrolysis when exposed to beta-glucuronidase. This enzymatic reaction cleaves the glucuronic acid moiety, resulting in the formation of a blue precipitate of chloro-bromoindigo .
Common Reagents and Conditions:
Reagents: Beta-glucuronidase enzyme, DMF, DMSO
Conditions: The reaction is typically carried out at a temperature of 35°C and a pH of 7.0.
Major Products: The major product of the hydrolysis reaction is chloro-bromoindigo, which forms a blue precipitate. This product is used as an indicator of beta-glucuronidase activity .
Scientific Research Applications
Chemistry: X-Gluc Dicyclohexylamine is used in various chemical assays to detect the presence of beta-glucuronidase. It is also employed in the synthesis of other indole derivatives .
Biology: In molecular biology, X-Gluc is widely used as a reporter substrate to study gene expression. It is particularly useful in plant biology for detecting the expression of the gusA gene in transgenic plants .
Medicine: X-Gluc is used in medical research to detect bacterial contamination, especially Escherichia coli, in food, water, and clinical samples .
Industry: In the food and water industry, X-Gluc is employed to monitor bacterial contamination, ensuring the safety and quality of products .
Mechanism of Action
X-Gluc Dicyclohexylamine acts as a substrate for the enzyme beta-glucuronidase. The enzyme hydrolyzes the glucuronic acid moiety of X-Gluc, resulting in the release of chloro-bromoindigo, which forms a blue precipitate. This reaction is highly specific and sensitive, making it an excellent tool for detecting beta-glucuronidase activity .
Comparison with Similar Compounds
X-Gluc Sodium: Another form of X-Gluc used for similar applications.
X-Gluc Cyclohexanamine: A variant with slightly different solubility properties.
Uniqueness: X-Gluc Dicyclohexylamine is unique due to its high sensitivity and specificity for beta-glucuronidase. Its ability to produce a distinct blue precipitate upon hydrolysis makes it a preferred choice for various assays and research applications .
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;N-cyclohexylcyclohexanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrClNO7.C12H23N/c15-4-1-2-5-7(8(4)16)6(3-17-5)23-14-11(20)9(18)10(19)12(24-14)13(21)22;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-3,9-12,14,17-20H,(H,21,22);11-13H,1-10H2/t9-,10-,11+,12-,14+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKUBHKZCDXMPME-CYRSAHDMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2CCCCC2.C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)C(=O)O)O)O)O)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC2CCCCC2.C1=CC(=C(C2=C1NC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36BrClN2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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